molecular formula C16H19N9O7P2 B047451 Impd(3')apim CAS No. 113888-20-3

Impd(3')apim

Número de catálogo: B047451
Número CAS: 113888-20-3
Peso molecular: 511.33 g/mol
Clave InChI: PLHILTSIFNHEGX-HWWQOWPSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The term "IMPD" in the provided evidence primarily refers to the Investigational Medicinal Product Dossier, a regulatory document required for clinical trial authorization in the European Union (EU). It compiles data on the quality, safety, and efficacy of investigational medicinal products (IMPs), including manufacturing processes, stability, non-clinical pharmacology/toxicology, and clinical trial results . The IMPD follows the Common Technical Document (CTD) format, aligning with global regulatory standards .

However, "IMPD" also appears in unrelated contexts:

  • Computer Science: "IMPd(Γ)" denotes the Ideal Membership Problem for constraint languages Γ, a mathematical problem in computational complexity .
  • Permafrost Modeling: "APIM" (Alpine Permafrost Index Model) is a permafrost distribution model compared to the PFI (Permafrost Favorability Index) in geological studies .

Given the question’s phrasing ("comparison with similar compounds"), it is presumed that the focus is on the regulatory IMPD and analogous frameworks.

Propiedades

Número CAS

113888-20-3

Fórmula molecular

C16H19N9O7P2

Peso molecular

511.33 g/mol

Nombre IUPAC

[(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy(imidazol-1-yl)phosphoryl]oxymethyl]oxolan-3-yl]oxy-imidazol-1-ylphosphinic acid

InChI

InChI=1S/C16H19N9O7P2/c17-14-13-15(21-7-20-14)25(10-22-13)16-12(32-34(28,29)24-4-2-19-9-24)5-11(31-16)6-30-33(26,27)23-3-1-18-8-23/h1-4,7-12,16H,5-6H2,(H,26,27)(H,28,29)(H2,17,20,21)/t11-,12+,16+/m0/s1

Clave InChI

PLHILTSIFNHEGX-HWWQOWPSSA-N

SMILES

C1C(OC(C1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O

SMILES isomérico

C1[C@H](O[C@H]([C@@H]1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O

SMILES canónico

C1C(OC(C1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O

Sinónimos

3'-deoxyadenosine-2',5'-diphosphoimidazolide
Impd(3')ApIm

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Regulatory Frameworks

IMPD vs. IND (Investigational New Drug Application)

Aspect IMPD (EU) IND (US) References
Scope Quality, non-clinical, and clinical summaries; cross-referencing to IB (Investigator’s Brochure) permitted . Detailed CMC (Chemistry, Manufacturing, Controls), non-clinical, and clinical data; less reliance on cross-referencing .
Structure Follows CTD format (Modules 1–5) . Follows CTD format but requires extensive data upfront .
Updates Updated with each clinical trial application (CTA) . Amendments submitted as new data emerge .
Risk-Benefit Analysis Requires an integrated summary of risks and benefits . Focus on safety reporting and protocol deviations .

IMPD vs. Simplified IMPD

A simplified IMPD is permitted in the EU when:

  • The IMP is authorized in the EU (referencing SmPC Summary of Product Characteristics).
  • Non-clinical/clinical data are cross-referenced to existing documentation (e.g., IB) .
Feature Full IMPD Simplified IMPD References
Quality Data Detailed manufacturing, stability, and analytical validation . Cross-references to authorized product data .
Non-Clinical Data Summaries of toxicology and pharmacology . Omitted if referenced in IB .

Comparison with Other Models/Problems

Regulatory IMPD vs. APIM (Alpine Permafrost Index Model)

While unrelated to pharmaceuticals, the APIM-PFI comparison highlights methodological differences:

  • APIM : Uses rock glacier activity and thermal offsets to predict permafrost distribution .
  • PFI : Relies on climate data and statistical odds ratios for permafrost favorability .
Model Basis Application
APIM Geological/thermal indicators Alpine permafrost mapping .
PFI Climate variables and probabilities Regional permafrost prediction .

IMPd(Γ) (Ideal Membership Problem) vs. CSP(Γ) (Constraint Satisfaction Problem)

In computational complexity:

  • CSP(Γ) : Determines if a solution exists for a constraint network .
  • IMPd(Γ): Tests if a polynomial belongs to an ideal generated by CSP constraints .
Problem Complexity Domain
CSP(Γ) Dichotomous (P vs. NP-complete) . Finite domains .
IMPd(Γ) Extends CSP with polynomial ideals Algebraic methods .

Key Research Findings

IMPD Flexibility : Cross-referencing to the IB reduces redundancy but requires harmonization with Good Clinical Practice (GCP) guidelines .

Global Harmonization : IMPD and IND share CTD alignment, but IND demands more granular CMC data early in development .

Simplified IMPD Challenges : Regulatory agencies may request full data if cross-referenced documents lack sufficient detail .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.